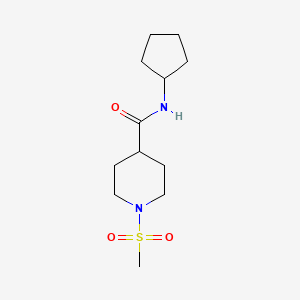![molecular formula C18H16N2O2S B5880361 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as AP39, is a novel compound that has been extensively studied for its potential therapeutic applications. AP39 is a hydrogen sulfide (H2S) donor molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
AP39 exerts its therapeutic effects by releasing N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, a gasotransmitter that plays a crucial role in various physiological processes. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a wide range of effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. AP39 releases N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs.
Biochemical and Physiological Effects
AP39 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, making it a promising candidate for the treatment of various diseases. In addition, AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AP39 is its ability to release N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs. However, one of the limitations of AP39 is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of AP39. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of neurons. Another potential application is in the treatment of cardiovascular diseases. AP39 has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Finally, AP39 may also have potential applications in the treatment of cancer. AP39 has been shown to exhibit anti-inflammatory and anti-oxidant effects, which can help to reduce the risk of cancer development.
Méthodes De Synthèse
The synthesis of AP39 is a complex process that involves several steps. The starting material for the synthesis is 3-phenylacrylamide, which is reacted with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with thioamide to form the final product, AP39.
Applications De Recherche Scientifique
AP39 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-5-9-16(12-15)19-18(23)20-17(22)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H2,19,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGXLHPCOMVTG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
